![molecular formula C20H30N2O4 B12349644 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is a synthetic compound belonging to the indole class of chemicals It is structurally characterized by an indole core with a dipropylaminoethyl side chain and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dipropylaminoethyl Side Chain: The side chain can be introduced via alkylation reactions. For instance, the indole derivative can be reacted with 2-chloro-N,N-dipropylethylamine in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl group on the indole ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the indole ring or the acetate group.
Substitution: Nucleophilic substitution reactions can occur at the dipropylaminoethyl side chain, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine agonist.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in conditions like Parkinson’s disease.
相似化合物的比较
Similar Compounds
Ropinirole: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, used as a dopamine agonist in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with a similar mechanism of action but different chemical structure.
Uniqueness
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is unique due to its specific structural features, such as the acetate group, which may confer distinct pharmacokinetic properties compared to other dopamine agonists. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially leading to different therapeutic outcomes.
属性
分子式 |
C20H30N2O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
acetic acid;[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21;1-2(3)4/h6-8,13,19H,4-5,9-12H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
IGOODFMYAIPNQA-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


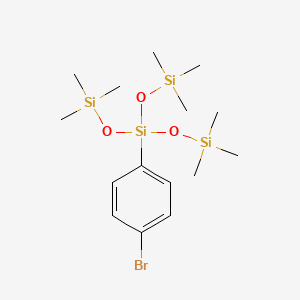
![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)

![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)

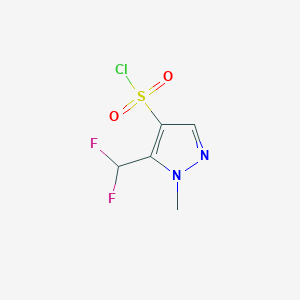
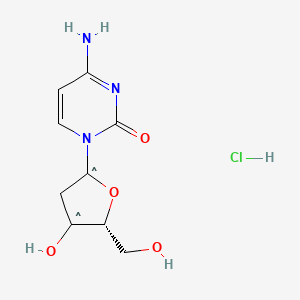
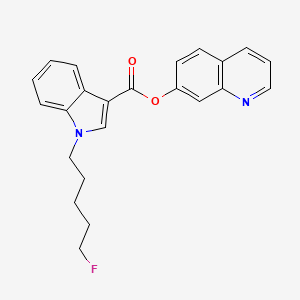
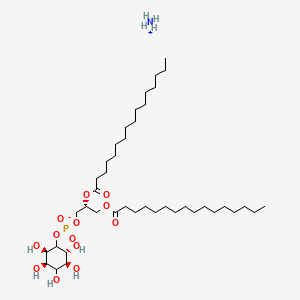

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
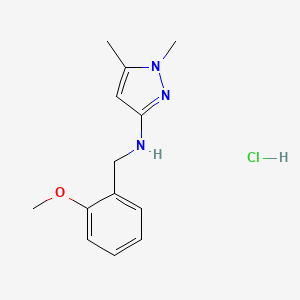

![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
